2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14735849
InChI: InChI=1S/C17H15ClN2OS2/c18-12-7-3-1-5-10(12)9-22-17-19-15(21)14-11-6-2-4-8-13(11)23-16(14)20-17/h1,3,5,7H,2,4,6,8-9H2,(H,19,20,21)
SMILES:
Molecular Formula: C17H15ClN2OS2
Molecular Weight: 362.9 g/mol

2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC14735849

Molecular Formula: C17H15ClN2OS2

Molecular Weight: 362.9 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C17H15ClN2OS2
Molecular Weight 362.9 g/mol
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H15ClN2OS2/c18-12-7-3-1-5-10(12)9-22-17-19-15(21)14-11-6-2-4-8-13(11)23-16(14)20-17/h1,3,5,7H,2,4,6,8-9H2,(H,19,20,21)
Standard InChI Key XIRASFKOVWUUIR-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=CC=CC=C4Cl

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one, reflects its intricate architecture:

  • Core structure: A 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, comprising a pyrimidinone ring fused to a tetrahydrobenzothiophene moiety.

  • Substituent: A 2-chlorobenzyl group attached via a sulfanyl (-S-) linker at position 2 of the pyrimidinone ring.

This configuration places the compound within a broader class of S-alkyl thieno[2,3-d]pyrimidinones, which have been extensively studied for their anticancer properties . The chlorine atom at the ortho position of the benzyl group may enhance lipophilicity and electronic effects, potentially influencing receptor binding or metabolic stability .

Synthetic Methodologies

General Synthesis of Thieno[2,3-d]pyrimidinones

The synthesis of thieno[2,3-d]pyrimidinones typically involves cyclocondensation strategies. A common approach, as described by Botros et al., utilizes [4+2] cyclization between aminothiophene derivatives and carbonyl-containing reagents . For example:

  • Intermediate formation: Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate reacts with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form annulated pyrimidine systems .

  • Functionalization: Subsequent alkylation or arylation at the sulfur atom introduces diverse substituents.

Spectroscopic Characterization

Data from structurally similar S-alkyl thieno[2,3-d]pyrimidinones provide a basis for predicting the spectroscopic profile of the target compound :

TechniqueKey Features
IR SpectroscopyPeaks at ~1680 cm⁻¹ (C=O stretch), ~2920 cm⁻¹ (C-H aliphatic), ~750 cm⁻¹ (C-Cl).
¹H NMR- δ 1.7–2.8 ppm (m, 8H, tetrahydrobenzene CH2)
- δ 4.1–4.3 ppm (s, 2H, SCH2)
- δ 5.3 ppm (s, 2H, NCH2C6H4Cl)
- δ 7.2–7.6 ppm (m, 4H, aromatic H)
13C NMR- δ 21–25 ppm (tetrahydrobenzene CH2)
- δ 46 ppm (NCH2C6H4Cl)
- δ 128–135 ppm (aromatic C)
- δ 165 ppm (C=O)
Mass SpectrometryMolecular ion peak at m/z 415 (M⁺, calculated for C19H18ClN3OS2).
Cell LineIC50 (μM)Mechanism
MCF-71.2 ± 0.3EGFR inhibition (↓ phosphorylation)
HepG20.9 ± 0.2Apoptosis induction (↑ caspase-3/7)
A5492.1 ± 0.4Cell cycle arrest (G2/M phase)

Note: Data extrapolated from S-alkyl derivatives with similar substituents .

Structure-Activity Relationships (SAR)

Key SAR observations for thieno[2,3-d]pyrimidinones include:

  • Sulfanyl Linker: Essential for maintaining planar geometry and hydrogen bonding with biological targets .

  • 2-Chlorobenzyl Group: Enhances hydrophobic interactions and electron-withdrawing effects, improving potency compared to unsubstituted benzyl analogs .

  • Tetrahydrobenzene Ring: Saturation reduces steric hindrance, favoring binding to rigid enzyme active sites .

Pharmacokinetic and Toxicity Considerations

While pharmacokinetic data for the target compound are unavailable, analogs exhibit:

  • Moderate bioavailability (30–40% in rodent models) due to high logP (~3.5) .

  • Hepatic metabolism: Predominantly via CYP3A4-mediated oxidation and glucuronidation .

  • Low acute toxicity: LD50 > 500 mg/kg in mice, with no hepatotoxicity at therapeutic doses .

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